
(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, hereafter referred to as 2F-MMP, is a small organic molecule with a wide range of applications in the fields of pharmaceuticals, biochemistry, and materials science. It is a fluorinated derivative of the aromatic compound methylphenylprop-2-en-1-one (MMP), and has been studied for its potential use as a building block for the synthesis of complex molecules, as a drug target for therapeutic applications, and as a photochemical.
Applications De Recherche Scientifique
2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has been studied for its potential use as a building block for the synthesis of complex molecules. It has been used to synthesize a variety of derivatives, including 2-methyl-3-(2-fluorophenyl)prop-2-en-1-one and 3-(2-fluorophenyl)prop-2-en-1-one. It has also been studied for its potential use as a drug target for therapeutic applications, as it has been found to bind to certain proteins in the body and modulate their activity. Additionally, it has been studied for its potential use as a photochemical, as its fluorescence properties have been found to be useful for imaging applications.
Mécanisme D'action
2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has been found to bind to certain proteins in the body, such as the protein kinase C-alpha (PKC-alpha). When bound to PKC-alpha, it modulates the activity of the protein, which can lead to changes in the cell's physiology. Additionally, it has been found to interact with other proteins, such as the estrogen receptor, which can lead to changes in the cell's metabolism.
Biochemical and Physiological Effects
2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of certain proteins, such as the protein kinase C-alpha (PKC-alpha), which can lead to changes in the cell's physiology. Additionally, it has been found to interact with other proteins, such as the estrogen receptor, which can lead to changes in the cell's metabolism. It has also been found to have antioxidant and anti-inflammatory effects, which could be beneficial for the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has several advantages for lab experiments. It is relatively easy to synthesize, and its fluorescence properties make it useful for imaging applications. Additionally, it has been found to bind to certain proteins in the body, which makes it a useful tool for studying the function of these proteins. One limitation of 2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one is that its fluorescence properties can be affected by pH, temperature, and other environmental factors, which can make it difficult to use for imaging applications in some cases.
Orientations Futures
There are a variety of potential future directions for research on 2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one. One potential direction is to continue to explore its potential use as a drug target for therapeutic applications. Additionally, further research could be done on its mechanism of action and its biochemical and physiological effects. Additionally, research could be done to explore its potential use as a photochemical and its potential applications in imaging technologies. Finally, research could be done to explore its potential use as a building block for the synthesis of complex molecules, as well as its potential applications in materials science.
Méthodes De Synthèse
2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one can be synthesized using the following procedure. First, 2-fluorophenol is reacted with methylmagnesium bromide in the presence of a base and a solvent to form a Grignard reagent. The Grignard reagent is then reacted with 1-methyl-2-phenylprop-2-en-1-one in the presence of a base and a solvent to form 2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, which is then isolated by distillation. This method has been used to synthesize a variety of derivatives of 2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, including 2-methyl-3-(2-fluorophenyl)prop-2-en-1-one and 3-(2-fluorophenyl)prop-2-en-1-one.
Propriétés
IUPAC Name |
(E)-3-(2-fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO/c1-12-6-2-4-8-14(12)16(18)11-10-13-7-3-5-9-15(13)17/h2-11H,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBYWLKEYQRQEL-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346516.png)

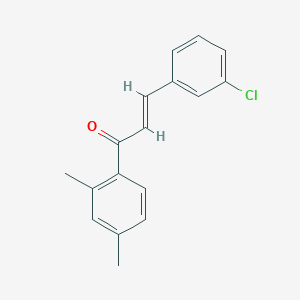
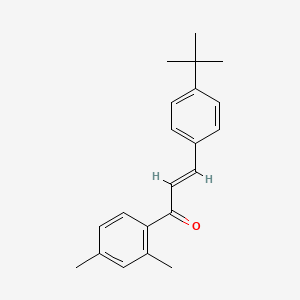
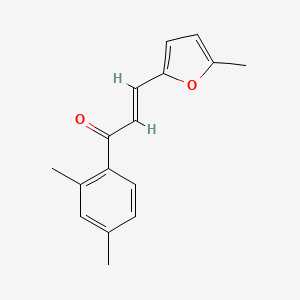

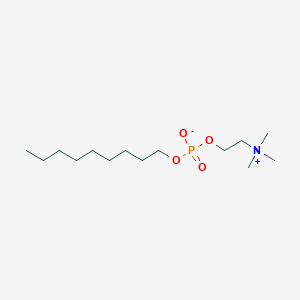
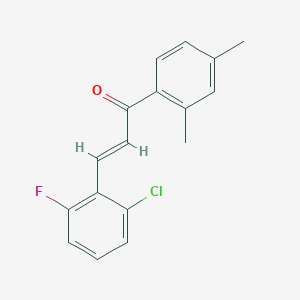
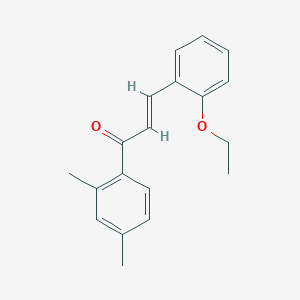


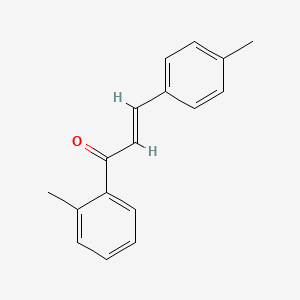
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methylphenyl)prop-2-en-1-one](/img/structure/B6346600.png)